molecular formula C21H25N5O2 B7174715 N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7174715
M. Wt: 379.5 g/mol
InChI Key: UCEXJMJMKWOVEY-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyridazine core, which is known for its biological activity, and a pyrrolidine ring, which can enhance its pharmacokinetic properties.

Properties

IUPAC Name

N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-2-25(18-12-15-26(21(18)28)16-8-4-3-5-9-16)20(27)17-10-11-19(23-22-17)24-13-6-7-14-24/h3-5,8-11,18H,2,6-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEXJMJMKWOVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step often involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone or aldehyde under acidic or basic conditions.

    Introduction of the Pyridazine Core: The pyridazine core can be introduced through a condensation reaction involving hydrazine derivatives and diketones or ketoesters.

    Coupling Reactions: The final step involves coupling the pyrrolidine and pyridazine moieties. This can be done using coupling reagents such as carbodiimides or phosphonium salts under mild conditions to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which can reduce ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where halogens or other leaving groups can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and its ability to cross biological membranes.

    Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyridazine core can bind to active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-chloropyridazine-3-carboxamide
  • N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-methylpyridazine-3-carboxamide

Uniqueness

N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of a pyridazine core and a pyrrolidine ring, which provides a distinct pharmacological profile. Compared to similar compounds, it may offer better stability, higher binding affinity, and improved pharmacokinetic properties, making it a valuable candidate for further research and development.

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